molecular formula C13H17NO2 B15073071 Methyl 1-phenylpiperidine-2-carboxylate

Methyl 1-phenylpiperidine-2-carboxylate

Cat. No.: B15073071
M. Wt: 219.28 g/mol
InChI Key: VOKNWLCXVZXJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-phenylpiperidine-2-carboxylate is an organic compound belonging to the piperidine class Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-phenylpiperidine-2-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with piperidine. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-phenylpiperidine-2-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of methyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the inhibition of certain enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of the piperidine ring with an ester and phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 1-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

VOKNWLCXVZXJEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.